![molecular formula C22H23Cl2N3O2S2 B2726084 methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate CAS No. 344274-21-1](/img/structure/B2726084.png)
methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “methyl 4-{[(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecule also includes a benzenecarboxylate group and a dichlorobenzyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,2,4-triazole ring, the dichlorobenzyl group, and the benzenecarboxylate group contribute to the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as boiling point, melting point, and density are not available in the current resources .Wissenschaftliche Forschungsanwendungen
Photodegradation Studies
Photochemical Decomposition of Analogous Compounds : Research on sulfamethoxazole, a compound with a somewhat similar sulfanyl group, shows it's extremely photolabile in acidic aqueous solution, leading to various photoproducts through photoisomerization. This indicates that chemicals with sulfanyl groups can undergo significant transformations under specific conditions, which is crucial for understanding environmental degradation pathways and designing photostable drugs or chemicals (Wei Zhou & D. Moore, 1994).
Antiproliferative and Antilipolytic Activities
Synthesis and Biological Activities of Triazole Derivatives : A study synthesizing a series of bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives explored these compounds' antiproliferative and antilipolytic activities. These activities were tested against obesity-related colorectal cells and pancreatic lipase, indicating the potential of triazole and sulfanyl-containing compounds in developing treatments for obesity and cancer (M. Shkoor et al., 2021).
Molecular Engineering
Construction of Metal–Organic Systems : Research on the construction of copper metal–organic complexes using flexible dicarboxylate ligands, including those with sulfanyl groups, demonstrates the compound's utility in molecular engineering. These complexes' diverse structures, from molecular chairs to two-dimensional layer structures, show the potential for creating novel materials with specific functions, such as catalysis, drug delivery, or materials science applications (Fangna Dai et al., 2009).
Drug Design and Molecular Docking
Potential 11β-HSD1 Inhibitors : A study on a triazole with a chlorobenzylsulfanyl group highlighted its potential as an 11β-hydroxysteroid dehydrogenase type 1 inhibitor. Structural analysis, including Hirshfeld surface analysis and DFT studies, provided insights into its binding interactions, indicating the significance of these chemical groups in drug design and development (L. H. Al-Wahaibi et al., 2019).
Catalysis
Efficient Catalyst for Synthesis : Studies have utilized sulfuric acid derivatives as catalysts for synthesizing various organic compounds, demonstrating the role of sulfur-containing compounds in facilitating chemical reactions. This research highlights the potential applications of similar compounds in catalysis, significantly impacting synthetic chemistry and pharmaceutical manufacturing (Z. Karimi-Jaberi et al., 2012; S. Tayebi et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-[[5-[(2,4-dichlorophenyl)methylsulfanylmethyl]-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2N3O2S2/c1-14(2)27-20(13-30-12-17-8-9-18(23)10-19(17)24)25-26-22(27)31-11-15-4-6-16(7-5-15)21(28)29-3/h4-10,14H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTAJZTHDOCSOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=C1SCC2=CC=C(C=C2)C(=O)OC)CSCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

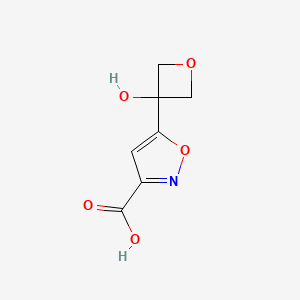
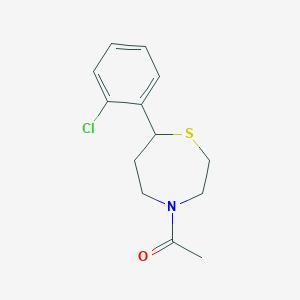
![Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2726005.png)
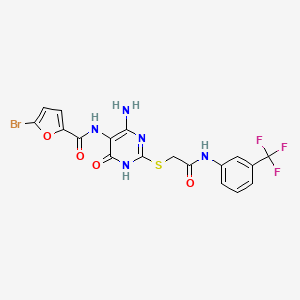
![1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one](/img/structure/B2726007.png)
![2-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B2726009.png)

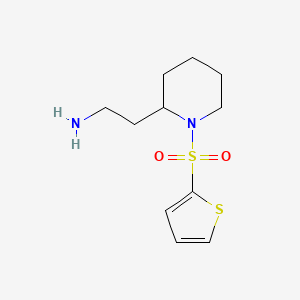
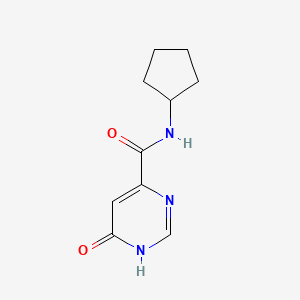
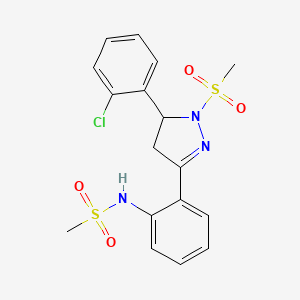
![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl(1-pyridin-4-ylethyl)amino]acetamide](/img/structure/B2726016.png)
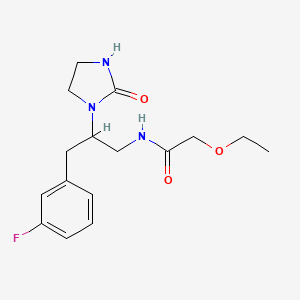
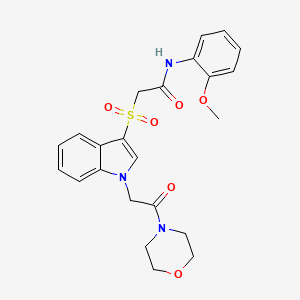
![[(8-Oxo-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio]acetonitrile](/img/structure/B2726024.png)